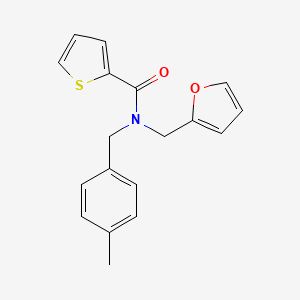

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C18H17NO2S |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C18H17NO2S/c1-14-6-8-15(9-7-14)12-19(13-16-4-2-10-21-16)18(20)17-5-3-11-22-17/h2-11H,12-13H2,1H3 |

InChI Key |

WXPRRNXXWRTPOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3 |

Origin of Product |

United States |

Biological Activity

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)thiophene-2-carboxamide is a heterocyclic compound that combines furan and thiophene rings, known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities. This article explores the biological activity of this compound, particularly its enzyme inhibition potential, antibacterial and antifungal properties, and its implications in medicinal applications.

The biological activity of this compound primarily involves the inhibition of key enzymes:

- Urease : Inhibition affects the urea cycle, crucial for nitrogen excretion.

- Acetylcholinesterase (AChE) : Impacts cholinergic neurotransmission vital for signal transmission in the nervous system.

- Butyrylcholinesterase (BChE) : Similar to AChE, it plays a role in neurotransmission.

The compound has shown significant inhibitory effects against these enzymes, which can be critical in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Biological Evaluation

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example, it has been reported to inhibit AChE with an IC50 value indicating effective potency in blocking this enzyme's activity . The selectivity for AChE over BChE is particularly noteworthy, suggesting therapeutic applications in treating cognitive disorders.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate to good antibacterial activity against various strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that this compound could be a candidate for developing new antibacterial and antifungal agents .

Research Applications

The compound's versatility extends to various fields:

- Medicinal Chemistry : Investigated for anticancer properties alongside its enzyme inhibition capabilities.

- Organic Synthesis : Serves as a building block for synthesizing more complex heterocyclic compounds.

- Material Science : Potential applications in developing organic semiconductors due to its unique electronic properties .

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that derivatives of the compound showed varying degrees of MAO-A and MAO-B inhibition, with one derivative exhibiting a selectivity ratio greater than 19 for MAO-B over MAO-A, highlighting its potential as a selective MAO-B inhibitor .

- Antimicrobial Testing : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration into its mechanism of action and structure-activity relationship (SAR) studies .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-N-(4-methylbenzyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution, where thiophene-2-carbonyl chloride reacts with a secondary amine (e.g., furan-2-ylmethyl and 4-methylbenzyl amines). Key steps include:

- Solvent Selection : Acetonitrile or dry toluene under reflux (60–80°C) to enhance reactivity .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate the reaction .

- Purification : Crystallization via slow solvent evaporation (e.g., acetonitrile) to obtain high-purity crystals .

- Optimization Strategies :

- Vary molar ratios (1:1.1 for amine:acid chloride) to minimize unreacted starting materials .

- Employ microwave-assisted synthesis to reduce reaction time and improve yields .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity and identity?

- Key Techniques :

- NMR Spectroscopy : and NMR confirm substituent connectivity and rule out tautomeric forms (e.g., thiophene ring protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) using SHELX programs .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 352.1) .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) to confirm >95% purity .

Advanced Research Questions

Q. What structural features influence intermolecular interactions in crystal packing, and how can these be analyzed using X-ray crystallography?

- Critical Features :

-

Dihedral Angles : Between thiophene and aromatic rings (e.g., 8.5–13.5°), affecting molecular planarity and packing efficiency .

-

Hydrogen Bonding : Weak C–H⋯O/S interactions (2.5–3.2 Å) stabilize crystal lattices (Table 1) .

- Analytical Workflow :

-

Use SHELXL for refinement, focusing on thermal displacement parameters to resolve disorder .

-

Mercury software to visualize π-π stacking (3.8–4.2 Å) and quantify void volumes .

Table 1 : Representative Hydrogen Bond Parameters from Crystallographic Studies

Donor–Acceptor Distance (Å) Angle (°) Reference N–H⋯N 2.89 165 C–H⋯O 3.12 142

Q. How do substituent modifications on the benzyl or furan groups affect biological activity, based on SAR studies?

- SAR Insights :

- Electron-Withdrawing Groups (e.g., halogens on benzyl): Enhance antiviral activity (e.g., 4-bromo substitution reduces EC by 50%) by improving target binding .

- Methoxy Groups : Increase lipophilicity, improving membrane permeability but potentially reducing solubility .

- Experimental Validation :

- Replace 4-methylbenzyl with fluorophenyl to test anti-EV71 activity, comparing IC values via plaque reduction assays .

Q. What are the challenges in resolving spectroscopic data contradictions (e.g., NMR splitting patterns), and how can they be mitigated?

- Common Issues :

- Signal Overlap : Aromatic protons in thiophene/furan rings (δ 6.5–7.5 ppm) may obscure splitting patterns .

- Dynamic Effects : Rotameric equilibria in the amide bond cause unexpected -NMR line broadening .

- Solutions :

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Low-temperature NMR (−40°C) to "freeze" conformational exchange and simplify spectra .

Data-Driven Research Findings

Table 2 : Antiviral Activity of Thiophene-2-Carboxamide Derivatives (EC)

| Compound | Substituents | EC (μM) | Reference |

|---|---|---|---|

| 5a (Reference) | 4-Bromobenzyl, 4-Fluorophenyl | 1.42 | |

| Enviroxime (Control) | – | 0.15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.